N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-methyl-thio butyl group and a tetrahydrofuran-methyl oxalamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual functional groups The hydroxy-methyl-thio butyl group can be synthesized through a series of reactions involving methylation and thiolation of butyl alcohol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylthio groups may play a role in binding to these targets, while the oxalamide group may facilitate the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethanesulfonamide
Uniqueness
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-13(18,5-7-20-2)9-15-12(17)11(16)14-8-10-4-3-6-19-10/h10,18H,3-9H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQAHQSMFXJZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1CCCO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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